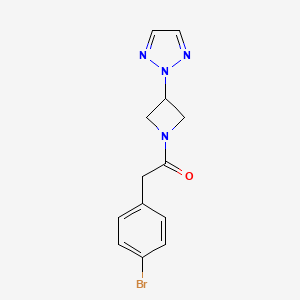

4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

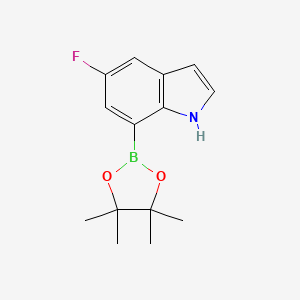

The compound contains several functional groups including a pyridazinone ring, a pyridine ring, and a trifluoromethyl group. Pyridazinones and pyridines are both types of heterocyclic aromatic compounds, which are often found in pharmaceuticals and agrochemicals . The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity and properties of the compound .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyridazinone and pyridine rings. These could potentially participate in various reactions such as substitution reactions .Applications De Recherche Scientifique

Herbicidal Properties and Mechanism

A study highlighted the herbicidal properties of pyridazinone derivatives, noting that certain compounds in this class inhibit photosynthesis and the Hill reaction in barley, contributing to their phytotoxicity. A specific compound, 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, demonstrated resistance to metabolic detoxification in plants and interfered with chloroplast development as a secondary mode of action, making it significantly more effective than others. This research underlines the potential agricultural applications of such compounds in controlling weed growth through dual mechanisms of action J. L. Hilton et al., 1969.

Bacterial Degradation Studies

Another study focused on the bacterial degradation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, identifying four metabolites produced by bacteria using this compound as the sole carbon source. This research provides insight into the environmental fate and biodegradability of pyridazinone herbicides, proposing a pathway for its bacterial degradation E. de Frenne et al., 1973.

Chemical Synthesis and Reactions

Research on the chemical synthesis of novel pyridazin-3(2H)-one derivatives, including 6-amino-5-hydroxypyridazin-3(2H)-ones, has been reported. These compounds, prepared through various chemical reactions, have potential applications in medicinal chemistry and drug design, highlighting the versatility and chemical reactivity of the pyridazinone scaffold P. Dragovich et al., 2008.

Antitumor Activity

A study explored the synthesis of pyridazinone derivatives containing the 1,3,4-thiadiazole moiety and evaluated their antitumor activity. Some of these compounds showed significant inhibitory activity against certain cancer cell lines, suggesting their potential as anticancer agents. This research demonstrates the pharmacological applications of pyridazinone derivatives in developing new anticancer therapies Junhu Qin et al., 2020.

Antioxidant and Anti-inflammatory Activities

Further studies have synthesized and evaluated pyridazinone derivatives for their antioxidant and anti-inflammatory activities. These findings underscore the potential therapeutic applications of pyridazinone compounds in treating conditions associated with oxidative stress and inflammation V. T. Kamble et al., 2015.

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-ethylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2F3N5O/c1-2-24-13(25)11(16)10(7-23-24)20-3-4-21-12-9(15)5-8(6-22-12)14(17,18)19/h5-7,20H,2-4H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQLOFOCUWIDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C(C=N1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2812963.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2812964.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2812969.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)

![1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812976.png)

![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide](/img/structure/B2812982.png)